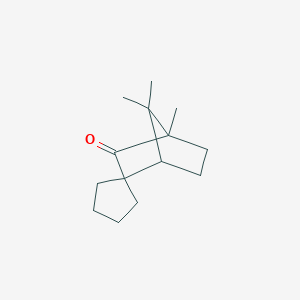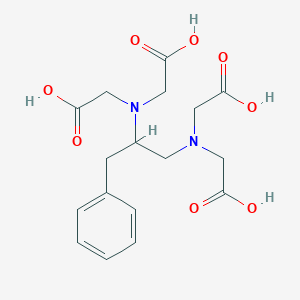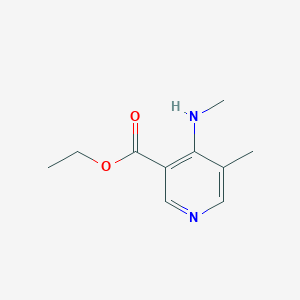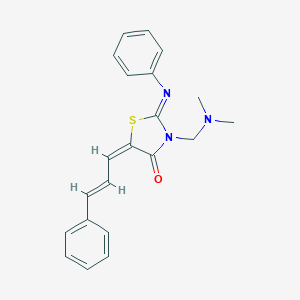
3-((Dimethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Dimethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is also known as DCT or DCTN and belongs to the thiazolidinone family of compounds. DCT has shown promising results in various scientific research applications, including cancer treatment, antimicrobial activity, and anti-inflammatory properties.
作用機序
The mechanism of action of DCT is not fully understood. However, it is believed that DCT induces apoptosis in cancer cells by activating the intrinsic pathway. DCT has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
生化学的および生理学的効果
DCT has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. DCT has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cancer cell survival and proliferation. In addition, DCT has been shown to inhibit the expression of various inflammatory cytokines, including TNF-α and IL-6.
実験室実験の利点と制限
One of the advantages of using DCT in lab experiments is its low toxicity and high selectivity towards cancer cells. However, one of the limitations of using DCT is its poor solubility in water, which can affect its bioavailability.
将来の方向性
There are several future directions for the research on DCT. One potential direction is to investigate the synergistic effects of DCT with other anticancer agents. Another direction is to explore the potential of DCT as a drug candidate for the treatment of inflammatory diseases. Additionally, the development of novel formulations of DCT with improved solubility and bioavailability is an area of future research.
合成法
The synthesis of DCT involves the reaction of cinnamaldehyde, phenylhydrazine, and dimethylamine with thiosemicarbazide in the presence of a catalyst. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques.
科学的研究の応用
DCT has been extensively studied for its anticancer properties. In vitro studies have shown that DCT induces apoptosis in various cancer cell lines, including breast, lung, and colon cancer. DCT has also been shown to inhibit cancer cell proliferation and migration.
DCT has also shown antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, DCT has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
CAS番号 |
104123-89-9 |
|---|---|
製品名 |
3-((Dimethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone |
分子式 |
C21H21N3OS |
分子量 |
363.5 g/mol |
IUPAC名 |
(5E)-3-[(dimethylamino)methyl]-2-phenylimino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H21N3OS/c1-23(2)16-24-20(25)19(15-9-12-17-10-5-3-6-11-17)26-21(24)22-18-13-7-4-8-14-18/h3-15H,16H2,1-2H3/b12-9+,19-15+,22-21? |
InChIキー |
DVJSNCOJTQVDNK-UHFFFAOYSA-N |
異性体SMILES |
CN(C)CN1C(=O)/C(=C\C=C\C2=CC=CC=C2)/SC1=NC3=CC=CC=C3 |
SMILES |
CN(C)CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=NC3=CC=CC=C3 |
正規SMILES |
CN(C)CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=NC3=CC=CC=C3 |
同義語 |
3-((Dimethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidi none |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B24668.png)
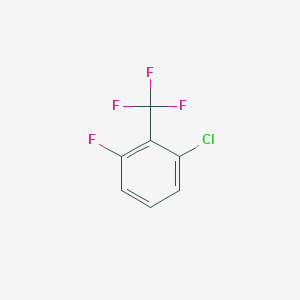
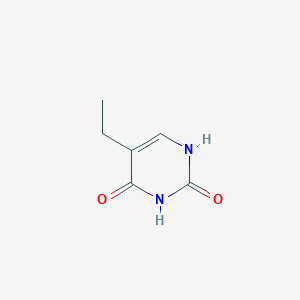
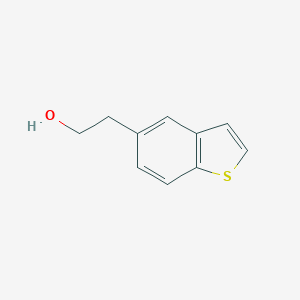
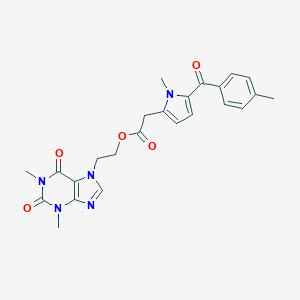

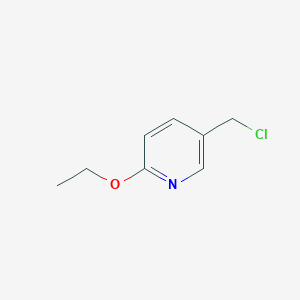
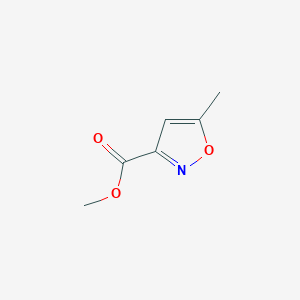
![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)
